1-Chloro-2-isopropoxy-3,5-dimethylbenzene
Description
1-Chloro-2-isopropoxy-3,5-dimethylbenzene is a substituted aromatic compound featuring a benzene ring with four distinct substituents: a chlorine atom at position 1, an isopropoxy group (-OCH(CH₃)₂) at position 2, and methyl groups (-CH₃) at positions 3 and 4. Its molecular formula is C₁₁H₁₅ClO, with a molecular weight of 199.45 g/mol. The compound’s structure imparts unique physicochemical properties, including moderate solubility in polar organic solvents and reactivity influenced by electron-donating substituents (methyl and isopropoxy groups) and the chlorine leaving group. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where steric and electronic effects dictate its functional roles .
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-chloro-3,5-dimethyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-7(2)13-11-9(4)5-8(3)6-10(11)12/h5-7H,1-4H3 |
InChI Key |
YJPCVCNVQDZLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 1-chloro-2-isopropoxy-3,5-dimethylbenzene with structurally related analogs:
Key Observations:
- Molecular Weight and Substituent Effects : The bromo-chloro analog (219.51 g/mol) is heavier due to bromine’s atomic mass, whereas the nitro-methoxy derivative’s weight reflects electron-withdrawing nitro groups.
- Solubility : The isopropoxy group in the target compound enhances solubility in organic solvents like dioxane compared to nitro-substituted analogs, which are less soluble due to polar nitro groups .
- Reactivity :
- The bromo-chloro compound undergoes nucleophilic substitution (e.g., Suzuki coupling) more readily than the chloro-isopropoxy derivative due to bromine’s superior leaving-group ability .
- Nitro groups in 1-chloro-2,4-dimethoxy-3,5-dinitrobenzene deactivate the ring, making it resistant to electrophilic substitution, whereas methyl and isopropoxy groups in the target compound activate the ring for such reactions.
Reaction Performance in Solvent Systems
Evidence from PEG/dioxane/water solvent systems (Blasucci et al., 2010) highlights the role of phase separation in product isolation . For example:
- Ether Synthesis (Scheme 5) : The PEG/dioxane/H₂O system improves conversion rates for reactions involving bromo-dimethylbenzene derivatives. While direct data for the chloro-isopropoxy compound is unavailable, its isopropoxy group likely enhances miscibility in dioxane-rich phases, facilitating efficient catalyst recycling.
- Steric Effects : The bulkier isopropoxy group in the target compound may slow reaction kinetics compared to smaller substituents (e.g., methoxy), but this can improve selectivity in certain transformations.
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